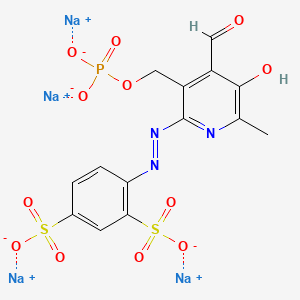![molecular formula C19H21ClFN3OS2 B2832585 N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1330410-10-0](/img/structure/B2832585.png)
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a benzothiazole, a fluoro-substituted benzamide, and a dimethylaminoethyl group. Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities . Fluorinated benzamides have been studied for their potential in drug design . The dimethylaminoethyl group is a common moiety in medicinal chemistry, known for its role in increasing lipophilicity and membrane permeability of drugs .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are typically synthesized by coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the dimethylaminoethyl group might increase its lipophilicity and membrane permeability .Aplicaciones Científicas De Investigación
Synthesis and Activity in Pharmaceutical Chemistry
Compound Synthesis and Anti-inflammatory Activity : Research involving the synthesis of compounds derived from 2-aminothiazole and their anti-inflammatory activity suggests a potential application in developing nonsteroidal anti-inflammatory drugs. For example, compounds showing anti-inflammatory activity without adverse effects on myocardial function point towards the therapeutic potential in inflammation management (Lynch et al., 2006).
Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, indicating applications in industrial maintenance and protection (Hu et al., 2016).
Drug Discovery and Medicinal Chemistry
Anticancer Agents : The synthesis and evaluation of benzamide derivatives for their cytotoxic activity against various cancer cell lines, indicating the compound's potential application in cancer chemotherapy (Deady et al., 2005).
Molecular Imaging Probes : Development of positron emission tomography (PET) imaging probes based on benzamide derivatives for the ultrasensitive detection of malignant melanoma, demonstrating the compound's application in diagnostic imaging and possibly in the monitoring of therapeutic efficacy in melanoma treatment (Pyo et al., 2020).
Chemical Synthesis and Material Science
Synthetic Methodologies : Research on the generation of structurally diverse libraries through alkylation and ring closure reactions, indicating applications in the synthesis of novel compounds for various chemical and pharmaceutical applications (Roman, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-fluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS2.ClH/c1-22(2)10-11-23(18(24)13-6-4-7-14(20)12-13)19-21-17-15(25-3)8-5-9-16(17)26-19;/h4-9,12H,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVCNGZZKRIFJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=CC=C2SC)C(=O)C3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide](/img/structure/B2832505.png)



![N-ethyl-2-(5-oxo-3-phenyl-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-phenylacetamide](/img/no-structure.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)
![2-(4-fluorophenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2832516.png)



![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)

![5-{[2-(Trifluoromethyl)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2832525.png)